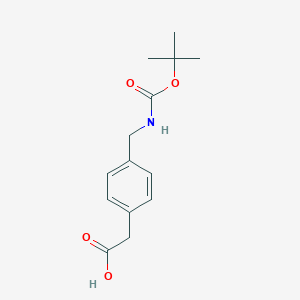

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPQNTNSSNXGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71420-92-3 | |

| Record name | 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology outlines a two-step process commencing with the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the reduction of the nitro group of 4-nitrophenylacetic acid to an amine, yielding 4-aminophenylacetic acid. The second step is the selective protection of the resulting amino group with a tert-butoxycarbonyl (Boc) protecting group to afford the final product.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Aminophenylacetic Acid

Materials:

-

4-Nitrophenylacetic acid

-

Iron powder

-

Acetic acid

-

Water

-

Sodium carbonate

Procedure:

-

In a suitable reactor, add water, 4-nitrophenylacetic acid, and acetic acid.

-

Stir the mixture and heat to 90-95°C.

-

Add iron powder to the mixture in portions.

-

Reflux the reaction mixture for 2 hours.

-

After cooling to 40-50°C, neutralize the mixture with sodium carbonate to a pH of 9.

-

Filter the mixture.

-

Neutralize the filtrate with acetic acid to a pH of 4 to precipitate the product.

-

Collect the precipitated 4-aminophenylacetic acid by filtration.[1]

Step 2: Synthesis of this compound

Materials:

-

4-Aminophenylacetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate

-

Dioxane

-

Water

-

Ethyl acetate

-

Potassium bisulfate (KHSO₄) solution (dilute)

-

Hexane

-

Acetic acid

Procedure:

-

Dissolve 4-aminophenylacetic acid (1 equivalent, 26.46 mmol, 4 g) in a mixture of dioxane (52 mL) and water (52 mL).[2]

-

In a separate flask, dissolve sodium carbonate (1 equivalent, 26.42 mmol, 2.8 g) in water (25 mL), and cool the solution in an ice bath.[2]

-

Add the cold sodium carbonate solution to the 4-aminophenylacetic acid solution.[2]

-

To this mixture, add di-tert-butyl dicarbonate (1.1 equivalents, 28.59 mmol, 6.24 g) in one portion.[2]

-

Stir the reaction mixture at room temperature for 4 hours.[2]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, remove the dioxane by distillation under reduced pressure.[2]

-

Cool the remaining aqueous layer and add ethyl acetate.[2]

-

Acidify the mixture to a pH of 4 with a dilute potassium bisulfate solution.[2]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.[2]

-

Combine the organic layers and purify by column chromatography using a mixture of ethyl acetate, hexane, and acetic acid (1:1:1) as the eluent.[2]

-

The final product, this compound, is obtained as a white solid.[2]

Data Presentation

Table 1: Reaction Conditions and Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield |

| 1 | Reduction | 4-Nitrophenylacetic acid | Fe, Acetic Acid | Water | 90-95°C | 2 hours | 95%[1] |

| 2 | Boc Protection | 4-Aminophenylacetic acid | Di-tert-butyl dicarbonate, Na₂CO₃ | Dioxane/Water | Room Temp. | 4 hours | 94%[2] |

Table 2: Characterization Data for this compound

| Analysis | Data |

| ¹H-NMR (300 MHz, CDCl₃) | δ 7.29 (d, J = 8.40 Hz, 2H), 7.19 (d, J = 8.47 Hz, 2H), 3.70 (s, 1H), 3.58 (s, 2H), 1.52 (s, 9H)[2] |

| Appearance | White solid[2] |

Experimental Workflow

The following diagram illustrates the general workflow for the Boc protection step.

Caption: General experimental workflow for the Boc protection of 4-aminophenylacetic acid.

References

Flurbiprofen (CAS 5104-49-4): A Technical Guide to its Solubility and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (±)-Flurbiprofen (CAS RN: 5104-49-4), a non-steroidal anti-inflammatory drug (NSAID). Additionally, it elucidates the key signaling pathways through which Flurbiprofen exerts its therapeutic effects. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and formulation.

It is important to note that the CAS number 111082-77-0, as specified in the query, is not the recognized identifier for Flurbiprofen. The correct and widely accepted CAS Registry Number for (±)-Flurbiprofen is 5104-49-4 [1][2][3]. All data presented herein pertains to this specific compound.

Quantitative Solubility Data

The solubility of Flurbiprofen has been determined in a variety of organic and aqueous solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Flurbiprofen in Organic Solvents [4]

| Solvent | Solubility (mg/mL) |

| Ethanol | ~25 |

| Dimethylformamide (DMF) | ~25 |

| Dimethyl sulfoxide (DMSO) | ~10 |

Table 2: Solubility of Flurbiprofen in Aqueous Solutions

| Solvent System | Solubility (mg/mL) | Reference |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.9 | [4] |

| Distilled Water | Practically insoluble | [5] |

| 0.1 N Hydrochloric Acid (HCl) | Low solubility | [6][7] |

| Phosphate Buffer pH 7.2 with PEG 10000 (1:4 drug to carrier ratio) | 0.561 ± 0.02 | [6][7] |

Note: The solubility of Flurbiprofen, a weak acid, is pH-dependent. Its solubility in aqueous media increases with higher pH. The use of co-solvents and complexing agents, such as polyethylene glycols (PEGs) and cyclodextrins, has been shown to significantly enhance its aqueous solubility[7][8][9].

Experimental Protocols for Solubility Determination

The most common method for determining the equilibrium solubility of poorly soluble compounds like Flurbiprofen is the shake-flask method [10][11][12][13]. The following is a generalized, detailed protocol that can be adapted for specific experimental needs.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of Flurbiprofen in a specific solvent system at a controlled temperature.

Materials:

-

(±)-Flurbiprofen (crystalline powder)

-

Solvent of choice (e.g., Phosphate Buffered Saline, pH 7.2)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Flurbiprofen of a known concentration in a suitable solvent in which it is freely soluble (e.g., methanol or ethanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution with the solvent of interest.

-

-

Sample Preparation:

-

Add an excess amount of Flurbiprofen powder to a series of vials containing a known volume of the solvent system under investigation. The excess solid should be clearly visible to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Clarification:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with the solvent system to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted samples and the standard solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for Flurbiprofen (approximately 247 nm)[9].

-

Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of Flurbiprofen in the diluted samples from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of Flurbiprofen in the solvent system by multiplying the determined concentration by the dilution factor.

-

The experiment should be performed in triplicate, and the results should be reported as the mean ± standard deviation.

-

Signaling Pathways

Flurbiprofen's therapeutic effects are primarily mediated through its interaction with specific signaling pathways involved in inflammation and pain.

Prostaglandin Synthesis Pathway

The principal mechanism of action of Flurbiprofen is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][14]. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1][14][15]. By blocking COX activity, Flurbiprofen reduces the production of these pro-inflammatory prostaglandins[15].

Caption: Flurbiprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

NF-κB Signaling Pathway

Recent studies have indicated that Flurbiprofen also exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[16][17][18][19]. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, Flurbiprofen can suppress the production of a wide range of inflammatory mediators[19].

Caption: Flurbiprofen inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

This technical guide provides a foundational understanding of the solubility and mechanisms of action of Flurbiprofen. For further in-depth research and development, it is recommended to consult the primary literature cited herein.

References

- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 15. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has been conducted to retrieve the crystal structure of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (CAS Number: 71420-92-3).

While experimental data is unavailable, this guide will provide foundational information about the molecule and outline the general experimental protocols that would be employed for its synthesis, crystallization, and crystal structure determination. This information is intended to be a valuable resource for researchers planning to undertake such studies.

Molecular Structure and Properties

This compound is a derivative of phenylacetic acid containing a tert-Butoxycarbonyl (Boc) protected aminomethyl group. The Boc protecting group is widely used in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Molecular Formula: C₁₄H₁₉NO₄

Molecular Weight: 265.31 g/mol

The expected molecular structure is depicted in the diagram below.

Caption: 2D representation of the molecular structure.

Potential Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry. The phenylacetic acid moiety is a common scaffold in various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs). The Boc-protected amine allows for selective functionalization, making it a key intermediate in the synthesis of more complex molecules, such as enzyme inhibitors and receptor modulators.[1]

Experimental Protocols for Synthesis and Crystallization

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general synthetic route can be proposed based on standard organic chemistry principles.

Proposed Synthesis Workflow:

Caption: A proposed workflow for the synthesis of the target compound.

General Crystallization Protocol:

The growth of single crystals suitable for X-ray diffraction is a critical step. Various techniques can be employed, and the optimal conditions often require empirical screening.

-

Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) is performed to identify a solvent system in which the compound has moderate solubility.

-

Crystallization Methods:

-

Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

-

Workflow for Crystal Structure Determination:

Caption: A general workflow for determining the crystal structure.

Future Work and Recommendations

The determination of the crystal structure of this compound would be a valuable contribution to the scientific community. It would provide crucial insights into its solid-state conformation and intermolecular interactions, which are essential for understanding its physical properties and for the rational design of new materials and pharmaceutical compounds. Researchers are encouraged to pursue the synthesis, crystallization, and structural analysis of this compound and to deposit the resulting data in a public repository such as the Cambridge Structural Database.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and general scientific principles. The absence of a published crystal structure for the specified compound prevents a detailed, data-driven analysis.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid. This information is crucial for its application in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in peptide synthesis and for the creation of various enzyme inhibitors and receptor modulators.[1]

Spectroscopic Data

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: General Information

| Parameter | Value | Reference |

| CAS Number | 71420-92-3 | [1] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~7.25 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.8 | Triplet | 1H | -NH- |

| ~4.2 | Doublet | 2H | -CH₂-NH- |

| ~3.6 | Singlet | 2H | -CH₂-COOH |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~177 | -COOH |

| ~156 | -C=O (Boc) |

| ~137 | Aromatic C (quaternary) |

| ~132 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~80 | -C(CH₃)₃ |

| ~45 | -CH₂-NH- |

| ~41 | -CH₂-COOH |

| ~28 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Amine) |

| 2975-2950 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc group) |

| ~1515 | Medium | N-H bend (Amine) |

| ~1250 & ~1160 | Strong | C-O stretch (Ester/Carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 265 | [M]⁺ (Molecular ion) |

| 209 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 166 | [M - Boc]⁺ or [M - 100]⁺ |

| 150 | [HOOC-CH₂-C₆H₄-CH₂-NH]⁺ |

| 106 | [H₂N-CH₂-C₆H₄]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis involves the protection of the amino group of 4-(aminomethyl)phenylacetic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

4-(aminomethyl)phenylacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or another suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: 4-(aminomethyl)phenylacetic acid is dissolved in a mixture of dioxane and an aqueous solution of a base such as sodium hydroxide.

-

Protection Reaction: Di-tert-butyl dicarbonate (Boc₂O), dissolved in dioxane, is added dropwise to the stirred solution at room temperature. The reaction is typically stirred for several hours to ensure complete conversion.

-

Workup:

-

The reaction mixture is concentrated under reduced pressure to remove the organic solvent.

-

The aqueous residue is then washed with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.

-

The aqueous layer is acidified to a pH of approximately 2-3 with a dilute acid, such as 1M HCl. This protonates the carboxylic acid, causing the product to precipitate.

-

-

Extraction and Purification:

-

The product is extracted from the aqueous layer using an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Characterization: The final product should be characterized using the spectroscopic methods outlined above (NMR, IR, and MS) to confirm its identity and purity.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Figure 2: General workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. Researchers can use this information for the reliable identification of this compound and as a starting point for developing more specific and optimized synthetic protocols for their applications.

References

commercial availability and suppliers of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, a key building block in pharmaceutical and medicinal chemistry. The document details its commercial availability from various suppliers, presents a potential synthesis pathway, and outlines a logical workflow for its procurement and application in research and development.

Commercial Availability and Suppliers

This compound, identified by CAS number 71420-92-3, is readily available from a range of chemical suppliers. The purity and available quantities vary, impacting its suitability for different research and development stages, from initial screening to scale-up synthesis. Below is a comparative table of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Key Organics | >95% | 1 g | ~$340 |

| Sigma-Aldrich | 97% | Inquire for pricing | Inquire |

| Apollo Scientific | 97% | Inquire for pricing | Inquire |

| MySkinRecipes | 98% | 100 mg, 250 mg, 1 g, 5 g | ~ |

| BLDpharm | Inquire | Inquire for pricing | Inquire |

| AK Scientific | Inquire | Inquire for pricing | Inquire |

| ChemUniverse | Inquire | Inquire for pricing | Inquire |

| Oakwood Chemical | Inquire | Inquire for pricing | Inquire |

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis and Experimental Protocols

A potential precursor for this synthesis is methyl 2-(4-(aminomethyl)phenyl)acetate. The synthesis would proceed via the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Hypothetical Experimental Protocol:

Step 1: Boc Protection of Methyl 2-(4-(aminomethyl)phenyl)acetate

-

Dissolve methyl 2-(4-(aminomethyl)phenyl)acetate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, for instance, triethylamine (1.1-1.5 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected ester.

-

Purify the product by column chromatography on silica gel if necessary.

Step 2: Saponification of the Methyl Ester

-

Dissolve the Boc-protected methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product, this compound.

Logical Workflows and Diagrams

For researchers and drug development professionals, a structured approach to sourcing and utilizing chemical intermediates is crucial. The following diagrams, generated using the DOT language, illustrate key decision-making and experimental workflows.

The Cornerstone of Medicinal Chemistry: A Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a fundamental tenet of modern medicinal chemistry, enabling the precise and efficient synthesis of complex therapeutic agents. Among these, the tert-butoxycarbonyl (Boc) protecting group has established itself as an indispensable tool, particularly in the realm of peptide and small molecule drug development. This technical guide provides an in-depth exploration of the multifaceted role of Boc-protected amino acids in medicinal chemistry. It covers the core principles of Boc protection and deprotection, offers detailed experimental protocols, presents a comparative analysis with the alternative Fmoc strategy, and illustrates the application of these building blocks in the synthesis of impactful therapeutics that modulate key signaling pathways.

Introduction

First introduced in the late 1950s, the tert-butoxycarbonyl (Boc) protecting group revolutionized peptide synthesis and has since become a mainstay in organic synthesis. Its utility lies in its ability to temporarily mask the nucleophilic and basic nature of the α-amino group of amino acids, thereby preventing unwanted side reactions during subsequent chemical transformations. This allows for the controlled, stepwise assembly of peptide chains and the stereospecific incorporation of amino acid moieties into complex small molecules. The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under specific acidic conditions, provides a robust and versatile strategy for medicinal chemists. This guide will delve into the practical applications of Boc-protected amino acids, providing researchers with the foundational knowledge and detailed methodologies required for their effective use in drug discovery and development.

Core Principles of Boc Protection in Medicinal Chemistry

The primary role of the Boc group is to protect the amino functionality of an amino acid. This is crucial for preventing the amino group from participating in undesired reactions, such as reacting with an activated carboxyl group of another amino acid in an uncontrolled manner during peptide synthesis.

Key Characteristics of the Boc Group:

-

Acid Lability: The Boc group is readily cleaved by treatment with moderately strong acids, such as trifluoroacetic acid (TFA), to reveal the free amine.

-

Base and Nucleophile Stability: It is stable to basic conditions and a wide array of nucleophilic reagents, which allows for selective reactions to occur at other parts of the molecule.

-

Orthogonality: The Boc group's acid lability and stability to catalytic hydrogenation make it orthogonal to other protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is a critical principle in complex multi-step syntheses, enabling the selective removal of one protecting group in the presence of others.

Data Presentation: Boc vs. Fmoc in Solid-Phase Peptide Synthesis (SPPS)

The choice between the Boc and Fmoc strategies for Nα-protection in SPPS is a critical decision that can significantly impact the outcome of a synthesis, particularly for challenging sequences. The following tables summarize the key differences and provide illustrative quantitative data for the synthesis of a model hydrophobic peptide.

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-Butoxycarbonyl (acid-labile) | 9-Fluorenylmethoxycarbonyl (base-labile) |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in DMF |

| Side-Chain Protection | Benzyl-based (cleaved by strong acid, e.g., HF) | tert-Butyl-based (cleaved by TFA) |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | TFA |

| Orthogonality | Semi-orthogonal | Fully orthogonal |

| Instrumentation | Requires specialized HF-resistant apparatus | Standard laboratory equipment |

| Cost of Amino Acids | Generally less expensive | Generally more expensive |

Table 1: Key Differences Between Boc and Fmoc SPPS Strategies.

| Parameter | Boc Strategy | Fmoc Strategy |

| Coupling Efficiency (per cycle) | >99% | >99% |

| Overall Crude Peptide Yield | 50 - 75% | 30 - 50% |

| Crude Purity for Hydrophobic Peptides | Often higher due to reduced aggregation | Can be lower due to aggregation |

Table 2: Illustrative Quantitative Comparison for the Synthesis of a Difficult, Hydrophobic Peptide. The higher yield and purity often observed with the Boc strategy for hydrophobic peptides are attributed to the protonation of the N-terminus after each deprotection step, which disrupts interchain hydrogen bonding and reduces on-resin aggregation.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol describes the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent: 1,4-Dioxane/Water or THF/Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH) and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add (Boc)₂O portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amino acid.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the N-terminal Boc group from a peptide-resin during SPPS.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM, followed by IPA, and then DCM again.

-

Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM.

-

Wash the resin with DCM to prepare for the next coupling cycle.

Protocol 3: Cleavage of the Peptide from the Resin in Boc-SPPS

This protocol describes the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).

Materials:

-

Dried peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., p-cresol, anisole)

-

Cold diethyl ether

-

HF cleavage apparatus

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

-

Add scavengers to the vessel.

-

Cool the vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration or centrifugation.

Signaling Pathways and Experimental Workflows

Boc-protected amino acids are instrumental in synthesizing peptides and small molecules that target a variety of signaling pathways implicated in disease.

GABAergic Signaling

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets for conditions like anxiety, epilepsy, and sleep disorders. Peptidomimetics and small molecules containing GABA or its analogs, often synthesized using Boc-protected GABA, can modulate GABAergic signaling.

Wnt/β-catenin Signaling

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. Peptides and peptidomimetics designed to inhibit protein-protein interactions within this pathway, such as the interaction between β-catenin and its transcriptional co-activators, are promising therapeutic strategies.

GPCR Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs. Many endogenous peptides act as ligands for GPCRs, and synthetic peptides and peptidomimetics are developed as agonists or antagonists to modulate GPCR signaling in various diseases.

Experimental Workflow in Peptide Drug Discovery

The synthesis of peptides using Boc-protected amino acids is a central part of the broader workflow of peptide drug discovery and development.

Conclusion

Boc-protected amino acids remain a cornerstone of medicinal chemistry, providing a robust and versatile platform for the synthesis of both peptidic and non-peptidic drug candidates. Their unique chemical properties, particularly their stability and selective acid-lability, allow for the precise and controlled construction of complex molecular architectures. While the Fmoc strategy has gained prominence in routine solid-phase peptide synthesis due to its milder deprotection conditions, the Boc strategy continues to be indispensable for the synthesis of challenging sequences, particularly those prone to aggregation. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge necessary to effectively leverage the power of Boc-protected amino acids in their drug discovery and development endeavors, ultimately contributing to the advancement of new and innovative therapeutics.

An In-depth Technical Guide to the Thermal Stability of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (CAS: 71420-92-3). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the requisite methodologies for assessing its thermal properties. The protocols and information provided herein are intended to guide researchers in determining the thermal stability profile of this compound, a critical parameter in drug development and chemical synthesis.

Compound Overview

This compound is a chemical intermediate frequently utilized in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the tert-Butoxycarbonyl (Boc) protecting group makes it a valuable building block in peptide synthesis and medicinal chemistry. Understanding its thermal stability is crucial for defining storage conditions, handling procedures, and its applicability in various chemical reactions that may involve elevated temperatures.

Physicochemical Properties

A summary of the known physicochemical properties is presented in the table below. It is important to note the absence of experimentally determined thermal data such as melting point and decomposition temperature in readily available literature.

| Property | Value | Source |

| CAS Number | 71420-92-3 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C | [1] |

| Melting Point | Data not available | |

| Decomposition Temperature | Data not available |

Assessment of Thermal Stability

The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.

Workflow for Thermal Stability Assessment

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.

Caption: General workflow for assessing the thermal stability of a chemical compound.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the thermal degradation pathways.

-

Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into a clean TGA pan (typically platinum or alumina).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis: The resulting TGA thermogram (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the end of the experiment.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, glass transition temperature, and crystallization behavior.

-

Objective: To determine the melting point and enthalpy of fusion of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 5-15 mg of the sample into a hermetically sealed aluminum pan.[3]

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[3]

-

Equilibrate the sample at a starting temperature (e.g., 0°C).

-

A heat-cool-heat cycle is often employed to erase the thermal history of the sample.[3] For example, heat from 0°C to a temperature above the expected melting point, cool back to 0°C, and then apply the final heating ramp.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[3]

Expected Results and Interpretation

The data obtained from TGA and DSC analyses provide critical insights into the thermal stability of the compound.

| Analysis | Parameter Determined | Interpretation |

| TGA | Onset of Decomposition | The temperature at which significant mass loss begins. |

| Temperature of Max. Mass Loss | Indicates the point of fastest decomposition. | |

| Residual Mass | The amount of non-volatile material remaining at high temperatures. | |

| DSC | Melting Point (Tₘ) | The temperature at which the solid-to-liquid phase transition occurs.[4] |

| Enthalpy of Fusion (ΔHբ) | The amount of energy required to melt the sample. | |

| Glass Transition (T₉) | For amorphous solids, the temperature at which the material transitions from a glassy to a rubbery state. |

Conclusion

References

The Art of Activation: A Technical Guide to the Carboxylic Acid Reactivity of Boc-Protected Compounds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the intricate field of peptide chemistry and drug development, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone for amine protection. Its widespread use is attributed to its stability under a range of conditions and its facile removal under specific acidic environments. While much attention is given to the protection and deprotection of the amine, a comprehensive understanding of the reactivity of the C-terminal carboxylic acid is paramount for the successful construction of complex molecules. This technical guide provides an in-depth exploration of the activation of the carboxylic acid group in Boc-protected amino acids, detailing methodologies, quantitative data, and strategies to mitigate common side reactions, thereby empowering researchers to navigate the complexities of amide bond formation with precision.

Principles of Carboxylic Acid Activation in Boc-Protected Amino Acids

The formation of an amide (or peptide) bond from a carboxylic acid and an amine is not a spontaneous process under ambient conditions. It requires the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. In the context of Boc-protected amino acids, this activation is a critical step that dictates the efficiency, yield, and stereochemical integrity of the resulting product.

The general principle involves the conversion of the carboxyl group's hydroxyl moiety into a good leaving group. This is typically achieved through the use of coupling reagents, which react with the carboxylate to form a highly reactive intermediate. This intermediate is then readily attacked by the nucleophilic amine of another amino acid or molecule to form the desired amide bond.

The choice of coupling reagent and reaction conditions is crucial, as it must be effective in activating the carboxylic acid without compromising the acid-labile Boc protecting group or inducing unwanted side reactions, most notably racemization.

Comparative Analysis of Common Coupling Reagents

A variety of coupling reagents are available for the activation of the carboxylic acid of Boc-protected amino acids. These can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts. The selection of an appropriate reagent depends on several factors, including the steric hindrance of the amino acids being coupled, their propensity for racemization, cost, and the desired reaction kinetics.[1][2]

Below is a comparative summary of commonly used coupling reagents in solid-phase peptide synthesis (SPPS) with Boc-protected amino acids.

| Coupling Reagent | Class | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | Very Fast | Low | Highly efficient for sterically hindered couplings.[1] Forms a highly reactive OAt-ester, leading to faster reactions and reduced epimerization compared to HBTU.[1][3] |

| HBTU | Aminium/Uronium Salt | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[4] |

| HCTU | Aminium/Uronium Salt | High | Low-Medium | More reactive than HBTU, offering a good balance between cost and performance.[1] |

| PyBOP | Phosphonium Salt | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[4] |

| COMU | Aminium/Uronium Salt | Very Fast | Low | A third-generation uronium reagent with high solubility and safety profile. Outperforms HBTU in some difficult sequences.[4] |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization by forming an active ester that is less prone to side reactions.[4][5] |

Experimental Protocols for Carboxylic Acid Activation and Coupling

The following protocols provide detailed methodologies for the activation and coupling of Boc-protected amino acids in the context of solid-phase peptide synthesis (SPPS).

General Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.

Caption: A generalized workflow for a single amino acid addition cycle in Boc-SPPS.

Protocol for Coupling with DIC/HOBt

This method is a cost-effective and widely used protocol for standard couplings.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-amino acid (5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)[5]

-

N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)[5]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell and neutralize the peptide-resin according to standard Boc-SPPS protocols. Suspend the resin in DCM or DMF.[5]

-

Activation Mixture Preparation: In a separate vessel, dissolve the Boc-amino acid and HOBt in a minimal amount of DMF.[5]

-

Coupling: Add the amino acid/HOBt solution to the resin suspension. Add DIC to the mixture.[5]

-

Reaction: Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[4]

-

Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Protocol for Coupling with HATU

This protocol is recommended for sterically hindered amino acids and sequences prone to racemization.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-amino acid (3-4 equivalents)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-4 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)[6]

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell and neutralize the peptide-resin according to standard Boc-SPPS protocols.

-

Pre-activation: In a separate vessel, dissolve the Boc-amino acid and HATU in DMF or NMP. Add DIEA to the solution and allow it to pre-activate for 1-5 minutes.[6]

-

Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.[6]

-

Reaction: Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended.[5]

-

Monitoring: Monitor the reaction progress using the ninhydrin test.

-

Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF and DCM.[6]

Side Reactions Involving the Carboxylic Acid Group

The activation of the carboxylic acid is a double-edged sword; while necessary for amide bond formation, it can also open pathways to several undesirable side reactions.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is one of the most significant side reactions during peptide synthesis. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid can cyclize to form the oxazolone, and the α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[3] Subsequent nucleophilic attack on the achiral oxazolone can result in a mixture of L- and D-isomers.[3]

Caption: The oxazolone-mediated mechanism of racemization during peptide coupling.

Strategies to Minimize Racemization:

-

Use of Additives: Additives like HOBt and HOAt react with the activated intermediate to form active esters that are less prone to oxazolone formation.[7]

-

Choice of Coupling Reagent: Uronium/aminium and phosphonium salt reagents, especially those based on HOAt (e.g., HATU), are known to suppress racemization.[1][3]

-

Base Selection: Use of a non-nucleophilic, sterically hindered base like DIEA or 2,4,6-collidine is recommended.[2]

-

Temperature Control: Perform couplings at room temperature or below, as elevated temperatures can increase the rate of racemization.

N-Acylurea Formation

When using carbodiimide reagents like DCC or DIC, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[8] This side reaction terminates the peptide chain growth. The use of additives like HOBt can mitigate this by rapidly trapping the O-acylisourea to form the desired active ester.[8]

Symmetrical Anhydride Formation

In the presence of a carbodiimide, two molecules of a Boc-amino acid can react to form a symmetrical anhydride. While symmetrical anhydrides are effective acylating agents, this process consumes an extra equivalent of the amino acid.[8]

Side-Chain Reactions of Asparagine and Glutamine

The side-chain amides of asparagine (Asn) and glutamine (Gln) can undergo dehydration to form a nitrile during the activation of the carboxylic acid, particularly with carbodiimide reagents.[1][9] This can be minimized by using side-chain protecting groups like the xanthyl (Xan) group for asparagine.[1]

Decision-Making Workflow for Coupling Reagent Selection

The choice of the optimal coupling strategy is multifactorial. The following workflow provides a guide for selecting the appropriate coupling reagent in Boc-SPPS.

Caption: A decision-making guide for selecting a suitable coupling reagent in Boc-SPPS.

Conclusion

The successful synthesis of peptides and other complex molecules using Boc-protected building blocks is critically dependent on a nuanced understanding of the reactivity of the carboxylic acid group. The strategic selection of coupling reagents, careful control of reaction conditions, and an awareness of potential side reactions are essential for achieving high yields, purity, and stereochemical fidelity. This guide provides a foundational framework for researchers to navigate the challenges of amide bond formation, enabling the efficient and reliable synthesis of target molecules for a wide array of applications in science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Coupling of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is a valuable bifunctional molecule commonly utilized as a linker in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a carboxylic acid moiety, amenable to standard amide bond formation, and a Boc-protected amine, which allows for subsequent deprotection and further functionalization. This bifunctional nature makes it an ideal building block for creating conjugates, such as antibody-drug conjugates (ADCs), or for incorporation into peptide sequences.

These application notes provide detailed protocols for the efficient coupling of this compound with primary and secondary amines using common and effective coupling reagents. The protocols are designed to be clear and reproducible for researchers in various laboratory settings.

Data Presentation

The following tables summarize quantitative data for common amide coupling reactions. While specific data for the coupling of this compound is not widely published, the tables present data from analogous coupling reactions involving Boc-protected amino acids and phenylacetic acid derivatives with various amines. This information provides a strong predictive framework for expected outcomes when using the target molecule.

Table 1: EDC/HOBt Mediated Amide Coupling of Carboxylic Acids with Amines

| Carboxylic Acid | Amine | Coupling Reagents (Equivalents) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Fluorobenzoic acid | tert-Butyl (2-aminophenyl)carbamate | EDCI (1.5), HOBt (1.5), DIPEA (1.5) | DMF | 3 | 74 | [1] |

| 4-Methylbenzoic acid | tert-Butyl (2-aminophenyl)carbamate | EDCI (1.5), HOBt (1.5), DIPEA (1.5) | DMF | 3 | 55.5 | [1] |

| 4-tert-Butylbenzoic acid | tert-Butyl (2-aminophenyl)carbamate | EDCI (1.5), HOBt (1.5), DIPEA (1.5) | DMF | 3 | 83.3 | [1] |

| 3,5-Dinitrobenzoic acid | tert-Butyl (2-aminophenyl)carbamate | EDCI (1.5), HOBt (1.5), DIPEA (1.5) | DMF | 3 | 67.6 | [1] |

| Dodecanoic acid | tert-Butyl (2-aminophenyl)carbamate | EDCI (1.5), HOBt (1.5), DIPEA (1.5) | DMF | 3 | 73.8 | [1] |

Table 2: Mixed Anhydride Mediated Amide Coupling

| Carboxylic Acid | Amine | Coupling Reagents (Equivalents) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| N-Boc-D-serine | Benzylamine | Isobutyl chloroformate (1.0), N-Methylmorpholine (1.2) | Ethyl Acetate | 4 | 90.2 | [2] |

Experimental Protocols

The following are detailed protocols for the coupling of this compound with an amine using two common and effective methods.

Protocol 1: Amide Coupling using EDC and HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Materials:

-

This compound

-

Amine of choice (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolution: Dissolve the acid in anhydrous DMF or DCM.

-

Addition of Amine and Base: Add the amine (1.0-1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Activation: Add DIPEA (1.5-2.0 equivalents) to the stirred solution, followed by the portion-wise addition of EDC (1.2 equivalents).

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Amide Coupling using the Mixed Anhydride Method

This protocol outlines the coupling of this compound with an amine via a mixed anhydride intermediate formed with isobutyl chloroformate.

Materials:

-

This compound

-

Amine of choice (primary or secondary)

-

Isobutyl chloroformate

-

N-Methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF or ethyl acetate.

-

Formation of Mixed Anhydride: Cool the solution to -15 °C to -20 °C. Add N-methylmorpholine (1.0 equivalent) followed by the slow, dropwise addition of isobutyl chloroformate (1.0 equivalent). Stir the reaction mixture at this temperature for 30-60 minutes.

-

Amine Addition: In a separate flask, dissolve the amine (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the mixed anhydride solution, maintaining the temperature at -15 °C to -20 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup:

-

Filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate or DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the desired amide.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow for the coupling of this compound.

Caption: Chemical pathway for amide bond formation.

Caption: Workflow for EDC/HOBt mediated coupling.

References

Application Notes and Protocols for the Use of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid and its Nα-Fmoc protected analogue, Fmoc-4-(aminomethyl)phenylacetic acid, are non-proteinogenic amino acids utilized in solid-phase peptide synthesis (SPPS) to introduce a flexible linker or spacer arm within a peptide sequence. The incorporation of such unnatural amino acids is a key strategy in drug discovery and development for enhancing the therapeutic properties of peptides, including improved stability, bioavailability, and receptor affinity.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of this building block into peptide chains using the widely adopted Fmoc/tBu strategy.

The unique structure of this amino acid, featuring a phenylacetic acid moiety, allows for the extension of the peptide backbone, which can be crucial for optimizing the spatial orientation of pharmacophoric elements. The Boc or Fmoc protecting group on the aminomethyl side chain ensures orthogonality with the overall synthesis strategy, allowing for selective deprotection and further modification if required.

Core Principles of Incorporation in Fmoc-SPPS

The incorporation of Fmoc-4-(aminomethyl)phenylacetic acid follows the standard cyclical process of Fmoc-based solid-phase peptide synthesis. This iterative process consists of three main stages:

-

Fmoc Deprotection: The removal of the base-labile Fmoc group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide to form a new peptide bond. This step is mediated by a coupling reagent.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

Due to the structure of Fmoc-4-(aminomethyl)phenylacetic acid, which is a non-α-amino acid, steric hindrance is generally not a significant issue, allowing for efficient coupling reactions.[1]

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-4-(aminomethyl)phenylacetic acid is not extensively published in comparative studies, the following table provides representative data for the performance of common coupling reagents in Fmoc-SPPS, which can be extrapolated for this application. The selection of the appropriate coupling reagent is critical for achieving high yields and purity.

| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |

| HBTU/DIPEA | Aminium Salt | High | Low | Cost-effective and reliable for standard couplings. |

| HATU/DIPEA | Aminium Salt | Very High | Very Low | Excellent for challenging couplings and sterically hindered amino acids. |

| HCTU/DIPEA | Aminium Salt | Very High | Very Low | Similar reactivity to HATU, often more cost-effective. |

| DIC/OxymaPure | Carbodiimide/Additive | High | Very Low | A good choice to minimize racemization, particularly for sensitive amino acids. |

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating Fmoc-4-(aminomethyl)phenylacetic acid using the Fmoc/tBu strategy on a 0.1 mmol scale.

Protocol 1: Resin Preparation and First Amino Acid Loading

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).

-

Resin Swelling: Place the resin (e.g., 100-200 mesh, with a loading capacity of 0.3-0.8 mmol/g) in a fritted syringe or a dedicated reaction vessel. Swell the resin in DMF for at least 30 minutes with gentle agitation.

-

Fmoc Deprotection (for pre-loaded resins): If using a pre-loaded resin, remove the Fmoc group by treating with 20% piperidine in DMF (v/v) for 10-20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (for non-pre-loaded resins):

-

Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Protocol 2: Incorporation of Fmoc-4-(aminomethyl)phenylacetic acid

This protocol outlines a single coupling cycle for incorporating the unnatural amino acid.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (v/v) to the resin-bound peptide.

-

Agitate for 10-20 minutes at room temperature.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5x).

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).

-

-

Coupling of Fmoc-4-(aminomethyl)phenylacetic acid:

-

In a separate vial, dissolve Fmoc-4-(aminomethyl)phenylacetic acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the reaction progress. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated ("double coupling").

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

-

Protocol 3: Peptide Cleavage and Deprotection

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using the standard deprotection procedure (20% piperidine in DMF).

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol. Dry the resin under vacuum for several hours.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard and effective cocktail is Reagent K:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

-

Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Protocol 4: Purification and Analysis

-

Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides incorporating Fmoc-4-(aminomethyl)phenylacetic acid.

Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.

Caption: Post-synthesis workflow: Cleavage, precipitation, and purification of the target peptide.

Concluding Remarks

The incorporation of this compound or its Fmoc-protected derivative into peptides via solid-phase synthesis is a valuable technique for modifying peptide structure and function. By adhering to the detailed protocols outlined in this document and carefully selecting appropriate reagents, researchers can successfully synthesize peptides containing this unnatural amino acid with high purity and yield, facilitating the development of novel peptide-based therapeutics and research tools.

References

Application of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid as a Chemical Linker: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid as a versatile, bifunctional chemical linker in bioconjugation. This linker is particularly well-suited for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The core structure of this linker features a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine. This arrangement allows for a controlled, sequential conjugation strategy. The carboxylic acid can be activated to react with a nucleophile (e.g., an amine on a cytotoxic payload), while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation to another molecule (e.g., an antibody or an E3 ligase ligand).

Core Applications

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb), enabling targeted delivery of the drug to cancer cells.

-

Proteolysis Targeting Chimeras (PROTACs): This linker can connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, inducing the degradation of the target protein.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage | Store at 2-8°C for long-term stability |

Application 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This section outlines the protocol for using this compound to create an ADC. The general workflow involves a two-stage process:

-

Payload-Linker Conjugate Synthesis: The carboxylic acid of the linker is activated and conjugated to an amine-containing cytotoxic payload.

-

Antibody-Drug Conjugation: Following the deprotection of the Boc group, the newly revealed amine on the payload-linker construct is conjugated to the antibody, typically through an activated linker attached to the antibody's lysine residues.

Experimental Protocols

Protocol 1: Synthesis of the Payload-Linker Conjugate

This protocol describes the conjugation of a payload containing a primary amine to the carboxylic acid of the linker via the formation of a stable amide bond. A common payload, Monomethyl Auristatin E (MMAE), is used as an example.

Materials:

-

This compound

-

Monomethyl Auristatin E (MMAE)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-